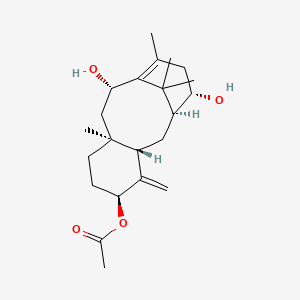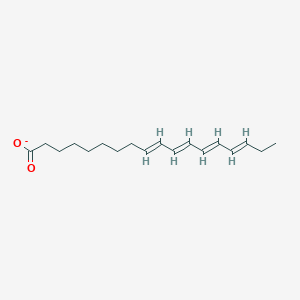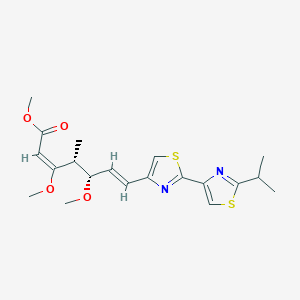
Brivudine monophosphate
Overview
Description
Brivudine monophosphate is a nucleoside analogue used primarily as an antiviral agent. It is particularly effective against the varicella-zoster virus, which causes herpes zoster (shingles). The compound is a phosphorylated form of brivudine, which allows it to be incorporated into viral DNA, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brivudine monophosphate typically involves the phosphorylation of brivudine. Brivudine itself is synthesized through a multi-step process starting from thymidine. The key steps include bromination and subsequent vinylation to introduce the bromovinyl group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of phosphorylating agents to convert brivudine to its monophosphate form. This is followed by purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Brivudine monophosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of brivudine to this compound.
Hydrolysis: Breakdown of the compound under acidic or basic conditions.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Phosphorylating Agents: Used in the synthesis of this compound.
Acids and Bases: Employed in hydrolysis reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The primary product of these reactions is this compound itself. under certain conditions, degradation products such as bromovinyluracil can be formed .
Scientific Research Applications
Brivudine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of nucleoside analogues.
Biology: Employed in research on viral replication and antiviral mechanisms.
Medicine: Investigated for its efficacy in treating herpes zoster and other viral infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mechanism of Action
Brivudine monophosphate exerts its antiviral effects by mimicking the natural nucleoside thymidine. Once inside the infected cell, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the viral DNA by the viral DNA polymerase. this compound lacks a necessary chemical group for further DNA chain elongation, leading to premature termination of the viral DNA chain and inhibition of viral replication .
Comparison with Similar Compounds
Brivudine monophosphate is similar to other nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. it has unique properties that make it particularly effective against the varicella-zoster virus:
Acyclovir: Effective against herpes simplex virus but less potent against varicella-zoster virus.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, effective against both herpes simplex and varicella-zoster viruses.
This compound’s unique mechanism of action and high specificity for the varicella-zoster virus make it a valuable antiviral agent in clinical settings .
Properties
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
| Record name | Brivudine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRIVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing CycloSal-pronucleotides of brivudine monophosphate?
A1: While the abstract doesn't delve into specific reasons for developing CycloSal-pronucleotides of this compound, it highlights that these derivatives demonstrate "highly active antiviral" properties []. This suggests that the modification using CycloSal might enhance the drug's delivery, cellular uptake, or metabolic stability, ultimately leading to improved antiviral efficacy compared to the unmodified this compound. Further research would be needed to confirm these hypotheses and fully understand the benefits of this specific modification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)



![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)








